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Introduction
SB-747651A dihydrochloride is a potent, ATP-competitive small molecule inhibitor primarily

targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] As a crucial downstream

component of the MAPK signaling pathway, MSK1 is involved in the regulation of gene

transcription through the phosphorylation of targets such as CREB and histone H3. This

technical guide provides an in-depth overview of the kinase targets of SB-747651A, presenting

quantitative data, detailed experimental protocols for target identification and characterization,

and visualizations of the relevant signaling pathways and experimental workflows.

Core Target and Potency
The primary target of SB-747651A is Mitogen- and Stress-Activated Kinase 1 (MSK1). In vitro

kinase assays have determined its half-maximal inhibitory concentration (IC50) to be 11 nM.[1]

[2] The mechanism of inhibition is ATP-competitive, meaning it binds to the ATP-binding site of

the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[1]

Kinase Selectivity Profile
While potent against MSK1, SB-747651A also exhibits inhibitory activity against a range of

other kinases, particularly within the AGC family of kinases. A comprehensive understanding of
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its selectivity is crucial for interpreting experimental results and predicting potential off-target

effects.

Kinase Target IC50 (nM) Kinase Family

MSK1 11 AGC (Ribosomal S6 Kinase)

MSK2 Similar potency to MSK1 AGC (Ribosomal S6 Kinase)

RSK1
Inhibited with similar potency

to MSK1
AGC (Ribosomal S6 Kinase)

p70S6K
Inhibited with similar potency

to MSK1
AGC (Ribosomal S6 Kinase)

PRK2
Inhibited with similar potency

to MSK1

AGC (Protein Kinase C-

related)

ROCK-II
Inhibited with similar potency

to MSK1
AGC (Rho-associated)

PKA Less potent inhibition AGC (cAMP-dependent)

PKB (Akt) Less potent inhibition AGC (Protein Kinase B)

Note: "Similar potency" indicates that the inhibition was observed to be in a comparable

nanomolar range to MSK1 in kinase screening assays. Precise IC50 values for all off-target

kinases are not consistently reported across all sources.

Signaling Pathways
SB-747651A primarily impacts the Mitogen-Activated Protein Kinase (MAPK) signaling pathway

by inhibiting one of its key downstream effectors, MSK1. MSK1 is activated by the upstream

kinases ERK1/2 and p38 MAPK in response to various extracellular stimuli, including growth

factors and cellular stress. Once activated, MSK1 phosphorylates nuclear targets to regulate

gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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